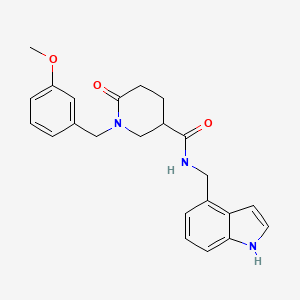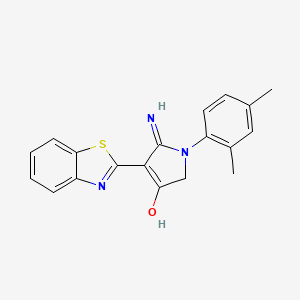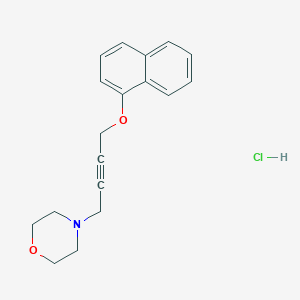![molecular formula C22H23N3O4 B6082992 [5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone](/img/structure/B6082992.png)
[5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone is a complex organic compound that features multiple functional groups, including an oxazole ring, a pyridine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone can be achieved through a multi-step process involving the following key steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated oxazole derivative with 3-methoxyphenol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine derivative.
Coupling of the Pyridine and Piperidine Rings: This can be achieved through a condensation reaction involving the pyridine derivative and the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: The compound’s functional groups may allow it to act as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Biochemical Probes: The compound can be used as a probe to study biochemical pathways.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound can be used as a building block in the manufacture of other chemicals.
Mécanisme D'action
The mechanism of action of [5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxazole and pyridine rings may allow the compound to bind to specific sites on proteins, while the piperidine ring may enhance its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-[(3-Methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone: This compound features a similar structure but with variations in the functional groups.
This compound: Another similar compound with slight modifications in the ring structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the oxazole, pyridine, and piperidine rings in a single molecule is relatively rare and may allow for diverse applications in various fields.
Propriétés
IUPAC Name |
[5-[(3-methoxyphenoxy)methyl]-1,2-oxazol-3-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-17-7-4-8-18(12-17)28-15-19-13-20(24-29-19)22(26)25-11-3-2-9-21(25)16-6-5-10-23-14-16/h4-8,10,12-14,21H,2-3,9,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSVWKHTXDSCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)N3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)

![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)
![1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)

![4-(2-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B6082954.png)
![N-[[1-(3-pyrazol-1-ylpropyl)piperidin-3-yl]methyl]quinoline-8-sulfonamide](/img/structure/B6082962.png)
![METHYL 4,5-DIMETHOXY-2-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B6082975.png)
![3-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6082979.png)

![1-[(5-methyl-2-thienyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6083013.png)
![(Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol](/img/structure/B6083021.png)
